
Tris(glycinato)iron(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(glycinato)iron(III) is a coordination complex formed between iron(III) ions and glycine, an amino acid. This compound is part of a broader class of transition metal amino acid complexes, which are known for their diverse coordination modes and significant biochemical relevance . The compound typically adopts an octahedral geometry, where the iron(III) ion is surrounded by three bidentate glycine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(glycinato)iron(III) can be synthesized by reacting iron(III) salts with glycine in an aqueous solution. A common method involves the reaction of iron(III) chloride with glycine in a basic medium, such as sodium hydroxide, to facilitate the formation of the complex. The reaction is typically carried out at room temperature and requires careful control of pH to ensure the complete coordination of glycine to the iron(III) ion .
Industrial Production Methods: The process may include additional steps for purification and crystallization to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(glycinato)iron(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The glycine ligands can be substituted by other ligands, such as water or other amino acids, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the iron(III) center.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(glycinato)iron(III) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of transition metal complexes.
Biology: Investigated for its potential role in biological systems, particularly in understanding metal-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including as a source of bioavailable iron in nutritional supplements.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Wirkmechanismus
The mechanism of action of tris(glycinato)iron(III) involves its ability to coordinate with various biological molecules, influencing their structure and function. The iron(III) center can participate in redox reactions, which are crucial for many biological processes. The glycine ligands provide stability to the complex and facilitate its interaction with other molecules. The compound can target specific proteins and enzymes, modulating their activity through coordination and redox mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tris(glycinato)cobalt(III): Similar in structure but contains cobalt(III) instead of iron(III).
Tris(acetylacetonato)iron(III): Another iron(III) complex with acetylacetonate ligands.
Uniqueness: Tris(glycinato)iron(III) is unique due to its specific coordination with glycine, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and form stable complexes makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H9FeN3O6 |
|---|---|
Molekulargewicht |
275.00 g/mol |
IUPAC-Name |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
InChI-Schlüssel |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


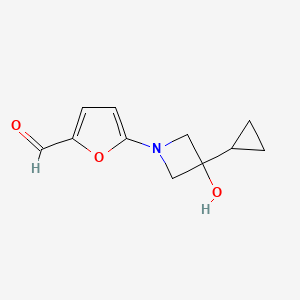
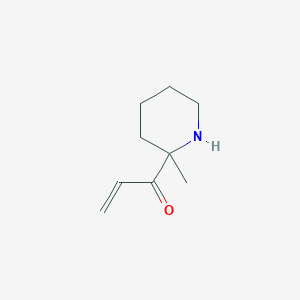
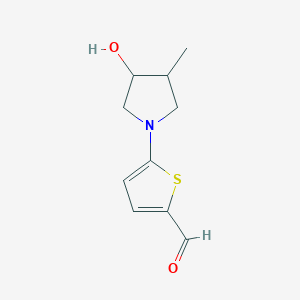
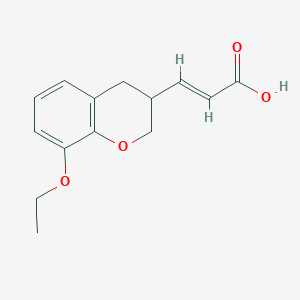

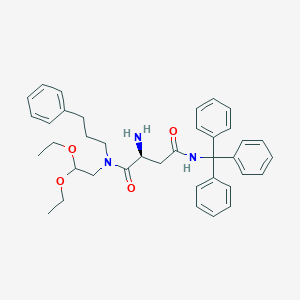
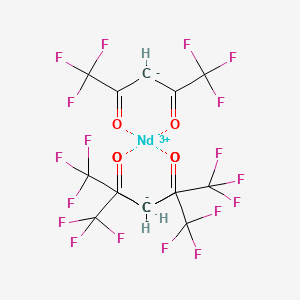




![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


